L-ALANINE (13C3, D4, 5N)
Description
Properties
Molecular Weight |
97.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
The Evolving Landscape of Stable Isotope Labeling in Contemporary Systems Biology and Metabolomics Research
Stable isotope labeling is a powerful technique that has become a cornerstone of modern systems biology and metabolomics research. numberanalytics.com It allows scientists to trace the journey of molecules through complex biochemical pathways within living organisms. numberanalytics.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those in humans. The fundamental principle involves introducing a molecule, or "tracer," enriched with a heavy isotope—such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H)—into a biological system. numberanalytics.comcreative-proteomics.com Researchers then use advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track how these heavy atoms are incorporated into various metabolites. numberanalytics.comfrontiersin.org This provides a dynamic picture of metabolic fluxes, which are the rates of metabolic reactions, offering insights that cannot be obtained from simply measuring the static concentration of metabolites. creative-proteomics.comox.ac.uk
The field has evolved significantly from its early days. Initial studies often used tracers with a single labeled atom, which provided valuable but limited information. nih.gov Driven by technological advancements, particularly in high-resolution mass spectrometry, researchers can now analyze complex isotopic patterns with great precision. nih.govrsc.orgmdpi.com This has led to a shift towards using more sophisticated, multiply-labeled substrates. creative-proteomics.com These advanced tracers, combined with powerful computational tools, allow for a systems-level understanding of metabolism, revealing the intricate interplay between different metabolic pathways. frontiersin.orgcreative-proteomics.com The integration of stable isotope labeling with metabolomics has proven essential for overcoming major limitations in the field, such as definitive metabolite identification and the measurement of metabolic flux. nih.govnih.gov
Foundational Roles of L Alanine in Intermediary Metabolism and Cellular Bioenergetics
L-alanine, a non-essential amino acid, holds a pivotal position in the network of metabolic pathways that sustain life. creative-proteomics.com While it is a fundamental building block for proteins, its significance extends far beyond this role. One of its most critical functions is its participation in the glucose-alanine cycle, an inter-organ metabolic loop that transports nitrogen from peripheral tissues, like skeletal muscle, to the liver in a non-toxic form. ontosight.aigertitashkomd.com During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749) (a product of glucose breakdown) to form alanine (B10760859). gertitashkomd.comsmpdb.ca
This newly synthesized alanine is released into the bloodstream and travels to the liver. quora.com In the liver, the process is reversed: alanine is converted back to pyruvate, and its amino group is safely shuttled into the urea (B33335) cycle for excretion. gertitashkomd.com The pyruvate generated in the liver serves as a key substrate for gluconeogenesis, the synthesis of new glucose. ontosight.aiwikipedia.org This glucose can then be released back into the blood to fuel tissues like the brain and muscles, thus completing the cycle. ontosight.aigertitashkomd.com The glucose-alanine cycle is therefore crucial for both nitrogen waste removal and maintaining blood glucose levels. gertitashkomd.comtuscany-diet.net
Beyond this cycle, L-alanine is a direct link to central energy metabolism. Its conversion to pyruvate places it at a metabolic crossroads. creative-proteomics.com Pyruvate can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for ATP production, or it can be used to replenish TCA cycle intermediates, a process vital for biosynthesis. biorxiv.org This versatility makes L-alanine a key player in cellular bioenergetics, capable of being both an energy source and a biosynthetic precursor. creative-proteomics.comnih.gov
Strategic Advantages of Multi Isotopic 13c3, D4, 15n L Alanine Labeling for Comprehensive Research Applications
Biocatalytic and Chemo-Enzymatic Synthetic Routes for Stereospecific Multi-Isotopically Labeled Amino Acids
The synthesis of stereospecific, multi-isotopically labeled amino acids like L-ALANINE (13C3, D4, 15N) increasingly relies on biocatalytic and chemo-enzymatic methods to achieve high selectivity and efficiency. nih.govd-nb.info These approaches leverage the inherent specificity of enzymes to control stereochemistry and the precise placement of isotopic labels.
One prominent strategy involves the use of amino acid dehydrogenases, such as L-alanine dehydrogenase (L-AlaDH), for reductive amination. rsc.orgresearchgate.net This method can introduce deuterium and a nitrogen-15 (B135050) label in a single, stereoselective step. chemrxiv.org For instance, a hydrogen-driven system can be employed where a soluble hydrogenase facilitates the formation and recycling of [4-²H]-NADH from NAD+ and deuterium oxide (²H₂O). rsc.org This deuterated cofactor is then utilized by L-AlaDH to catalyze the reductive amination of a ¹³C-labeled pyruvate precursor in the presence of a ¹⁵N-labeled ammonium (B1175870) source (¹⁵NH₄⁺). rsc.orgresearchgate.net This integrated enzymatic system allows for the production of L-alanine with ¹³C, ²H (D), and ¹⁵N isotopes incorporated at specific positions. The versatility of this approach allows for various labeling patterns by selecting the appropriate isotopically labeled starting materials. rsc.orgchemrxiv.org
Chemo-enzymatic strategies combine traditional chemical synthesis with enzymatic transformations. nih.govd-nb.infoacs.org For example, a labeled precursor can be synthesized chemically and then subjected to an enzymatic reaction for the final, stereospecific step. nih.govd-nb.info This can involve the enzymatic addition of ammonia (B1221849) to a labeled cinnamic acid derivative, catalyzed by phenylalanine ammonia lyase (PAL), to produce labeled L-phenylalanine. nih.govd-nb.info A similar principle can be applied to the synthesis of other amino acids. Another chemo-enzymatic route for producing labeled L-alanine involves starting with labeled pyruvate, which can be generated from labeled lactate (B86563) or other precursors through enzymatic reactions. google.com
These biocatalytic and chemo-enzymatic methods offer significant advantages, including high stereoselectivity, the ability to introduce multiple isotopic labels in a controlled manner, and the use of environmentally benign reaction conditions. researchgate.netchemrxiv.org
Rigorous Analytical Techniques for Isotopic Enrichment and Positional Labeling Quantification
High-Resolution Mass Spectrometry for Isotopic Purity and Isotopic Signature Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment and confirming the isotopic signature of labeled compounds. nih.govvanderbilt.edu HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve the isotopic distributions of peptides and small molecules, allowing for the accurate measurement of isotopic enrichment. nih.govacs.org
The high resolving power of these instruments enables the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between the labeled compound and any residual unlabeled or partially labeled species. nih.gov This capability is particularly advantageous when measuring low levels of isotopic enrichment, where interference from contaminant ions can be a significant issue with lower-resolution instruments like triple quadrupoles. nih.gov
In the analysis of L-ALANINE (13C3, D4, 15N), HRMS would be used to confirm the mass shift corresponding to the incorporation of three ¹³C atoms, four deuterium atoms, and one ¹⁵N atom. The resulting mass spectrum would show a distinct isotopic pattern, and the relative intensities of the peaks within this pattern can be used to calculate the percentage of isotopic enrichment. rsc.orgacs.org This technique provides a robust method for verifying the successful incorporation of the desired isotopes and quantifying the isotopic purity of the final product.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Pattern and Stereochemical Verification
For L-ALANINE (13C3, D4, 15N), a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be conducted. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ¹³C and ¹⁵N spectra, confirms the successful substitution of hydrogen with deuterium and the incorporation of the heavy carbon and nitrogen isotopes. chemrxiv.org For example, the ¹H NMR spectrum of a successfully synthesized L-[α-²H,¹⁵N]-alanine would show the disappearance of the α-proton signal. rsc.org
Furthermore, advanced NMR techniques, such as heteronuclear multiple quantum coherence (HMQC) or heteronuclear single quantum coherence (HSQC), can be used to establish correlations between the different nuclei, providing unambiguous evidence of the labeling pattern. rsc.org These experiments are also crucial for verifying the stereochemistry of the final product, ensuring that the synthetic process has yielded the desired L-enantiomer with high enantiomeric excess. rsc.org The use of isotopically labeled amino acids in NMR studies of large proteins can also simplify complex spectra and provide valuable structural and dynamic information. rsc.orgresearchgate.net
Chromatographic Methods for Compound Purity and Chemical Integrity Determination in Research Materials
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity and integrity of the synthesized L-ALANINE (13C3, D4, 15N). scioninstruments.comlabmanager.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the target compound and the detection of any impurities. scioninstruments.comopenaccessjournals.com
In the context of pharmaceutical and research-grade materials, HPLC is a standard method for quality control, ensuring that the final product meets stringent purity requirements. labmanager.com For L-ALANINE (13C3, D4, 15N), a reversed-phase HPLC method would typically be employed. thermofisher.com The sample is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a column. scioninstruments.com A detector, such as a UV detector or a mass spectrometer, is used to monitor the eluting compounds. labmanager.com
The resulting chromatogram provides a quantitative measure of the purity of the L-alanine, with the area of the main peak corresponding to the concentration of the desired compound. Any additional peaks in the chromatogram would indicate the presence of chemical impurities, which could be starting materials, byproducts of the synthesis, or degradation products. labmanager.com Ensuring high chemical purity is crucial, as impurities could interfere with subsequent experiments and lead to erroneous results. labmanager.com Some commercial suppliers specify a chemical purity of 98% or higher for their isotopically labeled amino acids, as determined by HPLC. isotope.com
Quantification of Metabolic Fluxes in Cell Culture Systems Using L-ALANINE (13C3, D4, 15N) as a Tracer
Metabolic Flux Analysis (MFA) using stable isotope tracers is a cornerstone technique for characterizing cellular metabolic states in vitro. nih.gov The use of L-ALANINE (13C3, D4, 15N) as a tracer in cell culture systems enables precise quantification of fluxes through central carbon and nitrogen metabolism. When cells are cultured in a medium containing this multi-labeled alanine, the heavy isotopes are incorporated into a variety of intracellular metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distributions (MIDs) of these metabolites. nih.govd-nb.info
The specific labeling pattern of L-ALANINE (13C3, D4, 15N) is particularly advantageous. The ¹³C₃ label on the carbon skeleton allows for tracing its entry into the Tricarboxylic Acid (TCA) cycle via pyruvate, while the ¹⁵N label tracks its involvement in transamination reactions, crucial for amino acid and nucleotide biosynthesis. biorxiv.org The deuterium (D4) labels, while less commonly traced in standard MFA, can provide additional layers of information, although care must be taken as deuterium labeling can sometimes affect chromatographic behavior.
Research findings from various cell culture models, including cancer cell lines and stem cells, demonstrate the power of this approach. nih.govd-nb.info For instance, in cancer cells, such tracers can quantify the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, revealing metabolic reprogramming associated with malignancy. nih.gov By measuring the isotopic enrichment in metabolites like lactate, pyruvate, and glutamate, researchers can calculate the relative contributions of different substrates to cellular bioenergetics and biosynthesis. d-nb.info
Table 1: Representative Metabolic Fluxes in HCT-116 Cancer Cells Determined by Isotope Tracing
This table illustrates typical flux distribution in a cancer cell line, which can be determined using tracers like labeled alanine to follow carbon and nitrogen fates.
| Metabolic Flux | Percentage of Pyruvate Flux | Research Finding |
| Pyruvate to Lactate | ~60% | A significant portion of pyruvate is converted to lactate, characteristic of the Warburg effect in cancer cells. nih.gov |
| Pyruvate to TCA Cycle | ~35% | A substantial amount of pyruvate enters the mitochondrial TCA cycle for oxidative phosphorylation and biosynthesis. nih.gov |
| Pyruvate to Alanine | ~5% | A smaller fraction of pyruvate is converted back to alanine, indicating active transamination pathways. nih.gov |
This data is representative and adapted from findings on HCT-116 cells to illustrate the type of quantitative data obtained from MFA studies. nih.gov
Elucidation of Pathway Activities in Ex Vivo Organ Perfusion Models
Ex vivo organ perfusion systems provide a physiologically relevant context that bridges the gap between in vitro cell culture and complex in vivo studies. diva-portal.orgfrontiersin.org In these models, intact organs or tissue slices are kept viable in a controlled environment, allowing for metabolic studies under near-physiological conditions. diva-portal.org The use of L-ALANINE (13C3, D4, 15N) in these systems allows for the elucidation of organ-specific metabolic pathway activities with high resolution. elifesciences.org
A prime example is the study of liver metabolism. The liver is a central hub for metabolism, involved in gluconeogenesis, the urea cycle, and amino acid catabolism. diva-portal.org When human liver tissue is cultured ex vivo and supplied with multi-labeled alanine, researchers can trace the metabolic fate of the tracer with great detail. diva-portal.org The ¹³C₃ label can track the conversion of alanine to pyruvate and its subsequent use in glucose production (gluconeogenesis) or oxidation in the TCA cycle. Simultaneously, the ¹⁵N label reveals the flux through alanine transaminase and its contribution to the nitrogen pool for urea synthesis and the production of other amino acids like glutamate. biorxiv.orgdiva-portal.org
These studies have confirmed known features of liver metabolism but also uncovered new activities, such as the specifics of branched-chain amino acid transamination, which can differ between species like humans and rodents. diva-portal.org The ability to maintain and study individual metabolic phenotypes ex vivo is a significant advantage, as it has been shown that albumin production in cultured liver slices correlates with the donor's plasma albumin levels. diva-portal.org
Table 2: Key Metabolic Activities in Human Liver Tissue Measured Ex Vivo
| Measured Parameter | Finding | Significance |
| Amino Acid Exchange | Significant consumption of alanine and glutamine. diva-portal.org | Highlights the liver's role in processing amino acids from circulation for energy and synthesis. |
| Product Synthesis | Albumin production rates comparable to in vivo levels. diva-portal.org | Demonstrates the physiological functionality of the ex vivo model. |
| Glucose Production | Endogenous glucose production can be suppressed by nutrients and insulin. diva-portal.org | Allows for studying the regulation of hepatic glucose metabolism in a controlled human system. |
Data is based on findings from global 13C tracing in intact human liver tissue ex vivo. diva-portal.org
Tracing Amino Acid Catabolism and Anaplerotic Pathways with Multi-Labeled L-Alanine
L-alanine is a key non-essential amino acid that links protein metabolism with central carbon metabolism through its reversible conversion to pyruvate. nih.govreactome.org The catabolism of alanine is a critical source of carbon for both energy production and biosynthesis. The use of a multi-labeled tracer like L-ALANINE (13C3, D4, 15N) is exceptionally well-suited for untangling these complex pathways. smolecule.com
Anaplerosis, the replenishment of TCA cycle intermediates, is vital for maintaining mitochondrial function, especially in highly proliferative cells or tissues engaged in biosynthesis. nih.gov Alanine is a major anaplerotic substrate, feeding into the TCA cycle as pyruvate, which can then be carboxylated to oxaloacetate by pyruvate carboxylase (PC). nih.govnih.gov
By using L-ALANINE (13C3, D4, 15N), researchers can precisely track this process:
¹³C₃ Label: The three carbon atoms of alanine are converted to three labeled carbons in pyruvate. If this pyruvate enters the TCA cycle via pyruvate dehydrogenase (PDH), it forms [M+2] acetyl-CoA, leading to [M+2] citrate (B86180) in the first turn of the cycle. If it enters via PC, it forms [M+3] oxaloacetate, leading to [M+3] citrate. nih.govresearchgate.net Measuring the relative abundance of these different citrate isotopologues allows for the quantification of the relative fluxes through PDH and PC.
¹⁵N Label: The nitrogen atom from alanine is transferred via transamination, typically to α-ketoglutarate to form glutamate. biorxiv.orgnih.gov Tracing the ¹⁵N label into the glutamate pool and other amino acids provides a direct measure of transaminase activity and nitrogen flux, which is crucial for understanding how cells balance their carbon and nitrogen economies. biorxiv.orgnih.gov
This dual-labeling strategy has been instrumental in defining the metabolic wiring of various biological systems, from microbes to human cells, identifying glutamate as a central node for nitrogen metabolism and resolving the operational modes of anaplerotic fluxes. biorxiv.orgnih.gov
Table 3: Interpreting Isotopologue Data from L-Alanine Tracing
| Labeled Precursor | Downstream Metabolite | Observed Labeling Pattern | Inferred Pathway Activity |
| [U-¹³C₃]Alanine | Citrate | High [M+3] enrichment | High Pyruvate Carboxylase (PC) anaplerotic flux. nih.gov |
| [U-¹³C₃]Alanine | Citrate | High [M+2] enrichment | High Pyruvate Dehydrogenase (PDH) oxidative flux. researchgate.net |
| [¹⁵N]Alanine | Glutamate | High [M+1] enrichment | High Alanine Transaminase (ALT) activity. biorxiv.org |
| [U-¹³C₃]Alanine | Aspartate | High [M+3] enrichment | Anaplerosis via PC to form oxaloacetate, the precursor of aspartate. frontiersin.org |
Computational and Mathematical Modeling of Metabolic Networks from L-ALANINE (13C3, D4, 15N) Isotope Tracing Data
The raw data from isotope tracing experiments, consisting of mass isotopomer distributions (MIDs) for numerous metabolites, is complex. nih.gov Extracting meaningful flux values requires the use of sophisticated computational and mathematical models. mdpi.commdpi.com Isotope-assisted Metabolic Flux Analysis (iMFA) is the computational framework used to integrate experimental data with metabolic network models to generate quantitative flux maps. mdpi.com
The process generally involves several key steps:
Data Acquisition and Correction: Mass spectrometry measures the MIDs of metabolites. This raw data must be corrected for the natural abundance of stable isotopes to isolate the signal from the introduced tracer. nih.gov
Metabolic Network Model Construction: A stoichiometric model of the relevant biochemical pathways is defined. This model includes all known reactions, their substrates, products, and atom transitions. nih.govbiorxiv.org For data from L-ALANINE (13C3, D4, 15N), the model must track carbon, nitrogen, and potentially deuterium atoms simultaneously.
Flux Estimation: An optimization algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. nih.govnumberanalytics.com The algorithm simulates the flow of isotopes through the network for a given set of fluxes and compares the predicted MIDs to the experimental data, iteratively adjusting the fluxes to minimize the difference. nih.gov
Statistical Analysis: Once a best-fit solution is found, statistical methods like Monte Carlo analysis or Bayesian approaches are used to determine the confidence intervals for each estimated flux, providing a measure of the precision of the quantification. researchgate.net
Various software packages and algorithms have been developed to facilitate these complex calculations. Frameworks like the Elementary Metabolite Units (EMU) approach simplify the computational problem, making it feasible to analyze large-scale networks and data from multiple tracers. nih.govfrontiersin.org The development of Bayesian multi-model approaches further enhances the statistical rigor, allowing for the simultaneous quantification of carbon and nitrogen fluxes with greater confidence. biorxiv.orgnih.gov
Table 4: Common Software and Frameworks for Metabolic Flux Analysis
| Tool/Framework | Description | Key Features |
| 13CFLUX2 | A comprehensive software suite for ¹³C metabolic flux analysis. | Supports steady-state and non-stationary MFA, includes statistical analysis features. numberanalytics.com |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based toolbox for isotopically non-stationary MFA and tracer experiment design. | User-friendly interface, supports compartmentalized models, EMU-based. |
| OpenFLUX | An open-source software for modeling, simulation, and analysis of metabolic flux. | Integrates with other modeling tools, provides visualization capabilities. numberanalytics.com |
| EMU Framework (Elementary Metabolite Units) | An algorithmic concept for efficiently simulating isotope labeling patterns. | Reduces computational complexity, enabling analysis of large networks and multiple tracers. nih.govfrontiersin.org |
| Bayesian MFA | A statistical approach for flux inference. | Provides full probability distributions for fluxes, captures model uncertainty. biorxiv.orgnih.gov |
Utilization of L Alanine 13c3, D4, 15n in Quantitative Proteomics and Protein Dynamics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies Incorporating L-ALANINE (13C3, D4, 15N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the quantitative comparison of proteomes. nih.gov In this method, cells are cultured in media where a standard "light" amino acid is replaced by a "heavy" isotopically labeled counterpart. chempep.com As cells grow and divide, they incorporate these heavy amino acids into their proteins. nih.gov This results in a cell population with a proteome that is isotopically distinct from cells grown in normal media. nih.gov
L-ALANINE (13C3, D4, 15N) can be utilized in SILAC experiments, although arginine and lysine (B10760008) are more commonly used due to the cleavage specificity of trypsin, a frequently used enzyme in proteomics. nih.govnih.gov The principle remains the same: one cell population is grown in media containing standard L-alanine, while another is cultured with "heavy" L-ALANINE (13C3, D4, 15N). After a specific experimental treatment, the protein lysates from both populations are combined. nih.gov Subsequent analysis by mass spectrometry allows for the differentiation of peptides containing the light and heavy forms of alanine (B10760859) based on their mass difference. The ratio of the signal intensities between the heavy and light peptides provides a precise measure of the relative abundance of that protein between the two experimental conditions. youtube.com
A significant advantage of SILAC is that the samples are combined at an early stage, minimizing quantitative errors that can arise from parallel sample processing. nih.gov For complete labeling, cells typically need to undergo at least five doublings in the SILAC media to ensure that over 97% of the specific amino acid has been replaced by its heavy counterpart. nih.gov
Table 1: Key Features of SILAC Methodology
| Feature | Description |
|---|---|
| Principle | Metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell culture. chempep.comthermofisher.com |
| Workflow | Cells are grown in "light" or "heavy" media, subjected to different conditions, and then the protein lysates are mixed for analysis. nih.gov |
| Quantification | Relative protein abundance is determined by the ratio of mass spectrometry signal intensities of heavy to light peptides. youtube.com |
| Advantages | High accuracy due to early sample mixing, minimizing experimental variability. chempep.com |
Measurement of Protein Synthesis and Degradation Rates in Research Models
The dynamics of protein turnover, encompassing both synthesis and degradation, are fundamental to cellular function. nih.gov Stable isotope labeling with amino acids like L-ALANINE (13C3, D4, 15N) provides a robust method for measuring these rates in various research models, from cell cultures to whole organisms. nih.govlaulab.net
In what is often termed "dynamic SILAC," researchers can track the rate of new protein synthesis by switching cells from a "light" medium to a "heavy" medium containing L-ALANINE (13C3, D4, 15N). thermofisher.com By collecting samples at different time points after the switch and analyzing them via mass spectrometry, the rate of incorporation of the heavy label into specific proteins can be measured. thermofisher.com This incorporation rate is a direct reflection of the protein's synthesis rate. nih.gov
Conversely, to measure protein degradation, cells can be fully labeled with a heavy amino acid and then switched to a light medium. The rate at which the heavy-labeled protein disappears over time provides a measure of its degradation rate. These studies have revealed that protein turnover rates can vary significantly, from minutes to decades, depending on the protein and the biological context. laulab.net Measuring these rates in intact animals presents additional complexities, such as the time it takes for the labeled amino acid to become available in different tissues. laulab.net
Table 2: Research Findings on Protein Turnover Rates
| Research Model | Key Finding |
|---|---|
| Yeast Cells | The average protein degradation rate for 50 abundant proteins was found to be 2.2% per hour, with some proteins showing much higher or negligible turnover. acs.org |
| Pancreatic Cancer Cells | The fractional synthesis rates of six identified proteins ranged from 44% to 76% over a 72-hour period using 15N labeled amino acids. nih.gov |
| Mammalian Tissues | Protein turnover rates in adult animals can differ greatly from those observed in cell culture. laulab.net |
Isotopic Labeling for Quantitative Proteomic Analysis of Specific Proteins and Protein Complexes
Isotopically labeled amino acids, including L-ALANINE (13C3, D4, 15N), are instrumental in the quantitative analysis of specific proteins and the intricate networks of protein complexes. oup.com The identification of a protein's interaction partners is crucial for understanding its function. nih.gov
In a typical experiment to study protein-protein interactions, a "bait" protein is immunoprecipitated from cells grown in either heavy or light SILAC media. chempep.com One condition serves as the control. By analyzing the co-precipitated proteins using mass spectrometry, researchers can identify true interaction partners based on their SILAC ratios, distinguishing them from non-specific background proteins. chempep.com
This approach allows for a quantitative comparison of the composition of protein complexes under different cellular states or in response to specific stimuli. nih.gov The use of stable isotope-labeled proteins as internal standards enables the absolute quantification of specific proteins within a complex mixture. oup.com These standards, which are synthetic peptides mimicking native peptides, can be added to a sample in known amounts, allowing for the precise determination of the concentration of the endogenous protein. nih.gov
Table 3: Applications in Protein Complex Analysis
| Application | Methodological Approach |
|---|---|
| Interaction Partner Identification | Immunoprecipitation of a "bait" protein from differentially labeled cell lysates followed by mass spectrometry to identify co-precipitated proteins based on SILAC ratios. chempep.com |
| Quantitative Comparison of Complexes | SILAC is used to compare the abundance of protein complex subunits under different experimental conditions. |
| Absolute Quantification | Use of synthetic, stable isotope-labeled peptides as internal standards to determine the precise concentration of specific proteins. nih.gov |
Investigation of Post-Translational Modifications Through L-ALANINE (13C3, D4, 15N) Labeling Strategies
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction. nih.gov SILAC-based strategies, which can incorporate L-ALANINE (13C3, D4, 15N), provide a powerful platform for the quantitative analysis of PTMs such as phosphorylation, ubiquitination, and acetylation. chempep.com
The general workflow involves comparing the PTM status of proteins between two cell populations, one grown in "light" media and the other in "heavy" media. After experimental treatment, the lysates are combined, and peptides with the specific PTM of interest are enriched. chempep.com Mass spectrometric analysis then reveals the relative abundance of the modified peptides based on the ratio of their light and heavy forms. nih.gov
This quantitative approach allows researchers to understand how the occupancy of a particular PTM on a specific site changes in response to cellular signals or perturbations. nih.gov The ability to accurately quantify these dynamic changes is essential for elucidating the role of PTMs in complex biological processes and disease states. nih.gov
Table 4: PTM Analysis Using Isotopic Labeling
| PTM Type | Research Application |
|---|---|
| Phosphorylation | Quantitative analysis of changes in protein phosphorylation in response to signaling events. nih.gov |
| Ubiquitination | Studying the dynamics of protein degradation and signaling pathways regulated by ubiquitin. creative-peptides.com |
| Acetylation | Quantifying changes in protein acetylation to understand its role in gene regulation and metabolism. |
| Glycosylation | Differentiating between phosphorylated and glycosylated peptides at the single-molecule level. nih.gov |
Sophisticated Spectroscopic and Spectrometric Techniques for L Alanine 13c3, D4, 15n Derived Biomolecular Analysis
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy in L-ALANINE (13C3, D4, 15N) Tracer Studies
Multi-nuclear NMR spectroscopy is a premier, non-invasive technique that leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and concentration. nih.gov The use of isotopically labeled compounds like L-ALANINE (13C3, D4, 15N) is crucial for enhancing sensitivity and enabling advanced experimental approaches, particularly in complex biological environments. nmr-bio.comnih.gov By selectively observing ¹³C, ¹H, ²H, and ¹⁵N nuclei, researchers can trace the metabolic pathways of alanine (B10760859), probe the structure of proteins, and investigate molecular interactions with exceptional detail. nih.govnih.gov The combination of triple resonance experiments with ²H, ¹³C, and ¹⁵N labeled samples has been pivotal in determining the solution structures of proteins. nih.gov
¹³C NMR spectroscopy is an invaluable tool for tracing the carbon backbone of L-alanine as it is metabolized. The 1.1% natural abundance of ¹³C results in low sensitivity, making enrichment with ¹³C essential for metabolic studies. nih.gov When L-ALANINE (13C3, D4, 15N) is introduced into a biological system, the ¹³C labels are incorporated into various downstream metabolites. Direct ¹³C NMR detection offers a wide chemical shift range, allowing for the resolution of virtually all carbon positions in detectable metabolites, including glutamate (B1630785), glutamine, and aspartate. nih.gov
This technique allows researchers to follow the activity of diverse metabolic pathways in vitro and in vivo. nih.gov For instance, the conversion of ¹³C-labeled pyruvate (B1213749) to alanine has been observed in studies of hepatocellular carcinoma using hyperpolarized ¹³C MRI, a technique that dramatically increases NMR sensitivity. nih.gov By analyzing the distribution of ¹³C atoms in key intermediates of pathways like the tricarboxylic acid (TCA) cycle, researchers can quantify metabolic fluxes and identify instances of "carbon scrambling," where the isotopic label is redistributed among different carbon positions within a molecule due to reversible enzymatic reactions. This provides a detailed map of central carbon metabolism and its regulation. nih.gov
Table 1: Applications of ¹³C NMR in Metabolic Analysis
| Application | Description | Key Findings from Research |
|---|---|---|
| Metabolic Flux Analysis | Tracing the flow of ¹³C atoms from a labeled substrate (e.g., L-alanine) through metabolic pathways. | Enables quantification of the activity of neuronal and glial TCA cycles, providing direct insight into cerebral metabolic compartmentalization. nih.gov |
| Carbon Scrambling | Detecting the redistribution of ¹³C labels within metabolite molecules due to reversible enzymatic reactions. | Provides information on the reversibility and equilibrium of specific metabolic steps. |
| Metabolite Identification | Identifying and quantifying downstream metabolites that incorporate the ¹³C label. | ¹³C NMR can resolve specific carbon positions (C2, C3, C4) of key metabolites like glutamate and glutamine simultaneously. nih.gov |
While ¹H NMR is the most sensitive nucleus in NMR spectroscopy, its high abundance in biological macromolecules leads to severe spectral overlap, especially in larger proteins. nmr-bio.com Isotopic labeling with deuterium (B1214612) (²H) is a key strategy to overcome this limitation. Replacing protons with deuterons simplifies complex ¹H spectra and, crucially, improves the relaxation properties of the remaining protons, leading to sharper signals and better resolution. nmr-bio.comnih.gov In L-ALANINE (13C3, D4, 15N), the deuteration at the Cα and Cβ positions serves this purpose.
The combination of deuteration with selective protonation of specific sites, such as methyl groups, is a powerful approach for studying large proteins. This strategy minimizes ¹H-¹H dipolar interactions, which are a major source of relaxation and line broadening. nmr-bio.com
Furthermore, ²H NMR itself can be used to probe molecular dynamics. The quadrupolar nature of the deuterium nucleus makes its relaxation properties highly sensitive to the rate and amplitude of molecular motions. By analyzing ²H relaxation times, researchers can gain insights into the conformational dynamics of the protein backbone and sidechains where the labeled alanine has been incorporated, providing information on flexibility and structural changes over a wide range of timescales. nih.gov
The ¹⁵N isotope provides a direct handle for monitoring nitrogen-related metabolic processes and is fundamental to modern biomolecular NMR. nih.gov Introducing ¹⁵N-labeled L-alanine allows for the tracking of nitrogen transport and its incorporation into other amino acids, nucleotides, and nitrogenous compounds. nih.govnih.gov While ¹⁵N-edited NMR experiments on metabolites have been historically challenging due to the rapid exchange of amide protons with water, techniques such as lowering the sample temperature can overcome this issue, enabling facile characterization of ¹⁵N-labeled amino acids and their metabolic products. nih.gov Compared to ¹³C-labeled counterparts, ¹⁵N-labeled amino acids are often less expensive and offer the unique advantage of directly probing nitrogen metabolism. nih.gov
Studying proteins with high molecular weights (>100 kDa) using solution NMR is a significant challenge due to rapid signal decay. The development of methyl-Transverse Relaxation-Optimized Spectroscopy (TROSY) has been a breakthrough in this area. nih.govnih.gov This technique focuses on the methyl groups of isoleucine, leucine, and valine (ILV), which act as sensitive probes of protein structure and dynamics. researchgate.net
Extending this approach to include alanine methyl groups offers significant advantages, given alanine's high abundance and frequent presence in protein interaction interfaces. nih.govnih.gov To achieve this, specific isotopic labeling schemes are required, such as L-alanine-3-¹³C,2-²H, which positions a protonated ¹³C-methyl group next to a deuterated Cα position. nih.gov This labeling pattern is critical for the TROSY effect, which reduces relaxation rates and dramatically enhances both the resolution and sensitivity of the NMR spectra for very large biomolecular complexes. ucl.ac.uk Researchers have developed efficient methods for synthesizing and incorporating such specifically labeled alanines into proteins, demonstrating their utility in mapping interactions in complexes as large as 306 kDa. nih.govnih.gov Advanced 4D NMR experiments have also been developed to facilitate the assignment of these alanine methyl signals in large and complex protein structures. researchgate.net
Table 2: Key NMR Techniques for L-ALANINE (13C3, D4, 15N) Analysis
| Technique | Nuclei Probed | Primary Application | Advantage of Labeled Alanine |
|---|---|---|---|
| ¹³C NMR | ¹³C | Metabolic flux analysis, carbon scrambling | Provides a traceable carbon backbone to follow metabolic conversion into intermediates like pyruvate and glutamate. nih.govnih.gov |
| ¹H, ²H NMR | ¹H, ²H | Improve spectral resolution, study conformational dynamics | Deuteration simplifies ¹H spectra and slows relaxation; ²H NMR probes sidechain motion. nmr-bio.comnih.gov |
| ¹⁵N HSQC | ¹H, ¹⁵N | Protein structure, assignment, nitrogen metabolism | Provides a unique "fingerprint" signal for the alanine residue; allows tracking of the nitrogen atom. nih.govmdpi.com |
| Methyl-TROSY | ¹H, ¹³C | Structural studies of large proteins (>100 kDa) | Enables high-resolution structural analysis of alanine residues in very large biomolecular complexes. nih.govnih.gov |
Mass Spectrometry (MS) Applications in L-ALANINE (13C3, D4, 15N) Isotope Tracing
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and proteomics, capable of measuring many metabolites and proteins simultaneously. nih.gov When used with stable isotope tracers like L-ALANINE (13C3, D4, 15N), MS can reveal the activity of metabolic pathways by tracking the incorporation of heavy isotopes into downstream metabolites. nih.govisotope.com The distinct mass shift caused by the eight heavy isotopes (3 x ¹³C, 4 x ²H, 1 x ¹⁵N) in this labeled alanine makes it and its metabolic products easily distinguishable from their unlabeled counterparts. This allows for precise quantification of metabolic flux and pathway engagement. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for identifying and quantifying small, volatile, and semi-volatile metabolites. nih.govmdpi.com For non-volatile compounds like amino acids, a chemical derivatization step is employed to make them volatile enough for GC analysis. nih.gov This method is ideal for profiling primary metabolites, including amino acids, organic acids, and sugars. mdpi.com
In tracer studies using L-ALANINE (13C3, D4, 15N), GC-MS is used to separate and analyze the pool of amino acids and related organic acids from a biological sample. The mass spectrometer then detects the mass isotopologue distribution for each metabolite—that is, the relative abundance of molecules containing zero, one, two, or more heavy isotopes. By analyzing the specific mass shifts and fragmentation patterns of derivatized metabolites, researchers can determine the extent to which the labeled atoms from alanine have been incorporated. nih.gov This provides quantitative data on the flux through pathways such as transamination and the TCA cycle. nih.govsemanticscholar.org GC-MS-based methods are central to metabolic flux analysis and provide a comprehensive snapshot of cellular metabolism. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-ALANINE (13C3, D4, 15N) |
| L-alanine |
| Carbon-13 |
| Deuterium |
| Nitrogen-15 (B135050) |
| Glutamate |
| Glutamine |
| Aspartate |
| Pyruvate |
| Proline |
| ¹H-¹⁵N Heteronuclear Single Quantum Coherence |
| Isoleucine |
| Leucine |
| Valine |
| Nucleotides |
| Amino acids |
| Organic acids |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for studying non-volatile metabolites derived from stable isotope tracers like L-ALANINE (13C3, D4, 15N). In metabolic research, L-alanine and its downstream products are often polar, non-volatile molecules present in complex biological matrices such as cell extracts or plasma. LC-MS is ideally suited for this analysis by first separating the compounds in the liquid phase and then detecting them with high sensitivity and specificity using mass spectrometry.
The process begins with the liquid chromatography component, which separates the isotopically labeled analyte and its various metabolic forms from thousands of other endogenous compounds in the sample. This separation is typically achieved using techniques like Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC), chosen based on the polarity of the target metabolites. For polar compounds like amino acids, derivatization is sometimes employed to enhance chromatographic retention and improve peak shape. mdpi.com The separated molecules then enter the mass spectrometer.
The mass spectrometer ionizes the molecules—often using Electrospray Ionization (ESI), a soft ionization technique suitable for polar, thermally labile compounds—and separates the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov For L-ALANINE (13C3, D4, 15N), the mass spectrometer can specifically monitor the m/z value corresponding to the fully labeled parent compound as well as the m/z values of expected metabolites that have incorporated the stable isotopes. This allows researchers to trace the path of the labeled atoms through various metabolic pathways.
The table below illustrates a typical set of parameters for an LC-MS method designed for the analysis of amino acids like L-ALANINE (13C3, D4, 15N).
| Parameter | Description | Typical Value/Setting |
| Chromatography | Mode | Reversed-Phase or HILIC |
| Column | C18 or Amide/Silica | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 1 - 10 µL | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan | |
| Capillary Voltage | 3.0 - 4.5 kV | |
| Drying Gas Temp. | 250 - 350 °C |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Pathway Mapping
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information, making it a powerful tool for confirming the identity of labeled metabolites and mapping metabolic pathways. nih.gov In an MS/MS experiment, a specific ion of interest (the "precursor ion"), such as the molecular ion of L-ALANINE (13C3, D4, 15N), is selected in the first mass analyzer. This precursor ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen. The resulting "product ions" are then analyzed in a second mass analyzer, generating a fragmentation spectrum. uab.edu
This fragmentation pattern serves as a structural fingerprint that is highly specific to the molecule. uab.edu By analyzing the masses of the product ions, researchers can determine where the isotopic labels are located within the molecule. For instance, the fragmentation of labeled alanine will yield different product ion masses compared to its unlabeled counterpart. When L-ALANINE (13C3, D4, 15N) is metabolized, the heavy isotopes are incorporated into downstream products. By performing MS/MS on these suspected metabolites, scientists can observe the labeled fragments, confirming that the metabolite was indeed derived from the administered tracer. nih.gov
This capability is crucial for pathway mapping. By identifying which metabolites carry the isotopic signature and how the labeled fragments are distributed within their structures, researchers can piece together the sequence of biochemical reactions the tracer has undergone. vanderbilt.edu
The following table presents a hypothetical fragmentation analysis for L-ALANINE (13C3, D4, 15N) compared to natural L-Alanine.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion | Fragment Ion (m/z) | Interpretation |
| Natural L-Alanine | 90.05 | Loss of H₂O and CO | 44.05 | Represents the ethylamine (B1201723) fragment [CH₃CHNH₂]⁺ |
| L-ALANINE (13C3, D4, 15N) | 98.10 | Loss of H₂¹⁸O and ¹³CO | 50.07 | Represents the labeled ethylamine fragment [¹³CD₃¹³CD¹⁵NH₂]⁺ |
High-Resolution Accurate Mass (HRAM) Spectrometry for Precise Isotopic Resolution and Flux Calculation
High-Resolution Accurate Mass (HRAM) Spectrometry, often performed on instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is essential for stable isotope tracer studies. researchgate.net HRAM instruments provide the ability to measure the m/z of an ion with extremely high precision (typically to within 5 parts per million, ppm) and to distinguish between ions with very small differences in mass. researchgate.netthermofisher.com This high resolving power is critical for separating the signals of different isotopologues—molecules that differ only in their isotopic composition. thermofisher.com
In a typical experiment using L-ALANINE (13C3, D4, 15N), the biological system will contain a mixture of the fully labeled tracer, endogenous (natural abundance) L-alanine, and various metabolites that have incorporated some or all of the heavy isotopes. These different versions of the molecule have very similar masses. Lower-resolution instruments may not be able to distinguish between them, leading to inaccurate measurements. thermofisher.com HRAM spectrometry can resolve these distinct isotopic peaks, allowing for the precise quantification of each isotopologue. azolifesciences.com
This precise quantification is the foundation of metabolic flux analysis. By measuring the relative abundance of each isotopologue for a given metabolite over time, researchers can calculate the rate at which the labeled tracer is flowing through specific metabolic pathways. This provides a dynamic view of cellular metabolism that cannot be obtained from simple concentration measurements alone. vanderbilt.edu The accuracy of HRAM ensures that the calculated flux rates are reliable and reflect the true biochemical activity within the system.
The table below highlights the small mass differences between L-Alanine isotopologues, underscoring the necessity of HRAM for their resolution.
| Isotopologue | Chemical Formula | Exact Monoisotopic Mass (Da) |
| Natural L-Alanine (M) | C₃H₇NO₂ | 89.0477 |
| L-Alanine + 1 ¹³C (M+1) | ¹³CC₂H₇NO₂ | 90.0510 |
| L-ALANINE (13C3, D4, 15N) | ¹³C₃³H₄DNO₂ | 97.0784 |
Challenges, Methodological Innovations, and Future Trajectories in L Alanine 13c3, D4, 15n Isotope Research
Experimental Design Optimization for Complex L-ALANINE (13C3, D4, 15N) Isotope Tracer Experiments
The successful application of L-ALANINE (13C3, D4, 15N) in metabolic research is highly dependent on rigorous and optimized experimental design. The goal is to quantitatively trace the fate of the labeled atoms as they are incorporated into various metabolic pools, providing insights into pathway activities and fluxes. frontiersin.org Optimizing sampling schemes is a critical aspect of designing labeling experiments to ensure high precision of the results within practical constraints of manpower and budget. frontiersin.org
Key considerations in the design of these tracer experiments include the method of tracer application, its chemical form, and the timing and duration of labeling. frontiersin.org To minimize metabolic perturbations, it is often preferable to maintain a "metabolic steady state," which can be achieved by switching cell culture media to an identical formulation containing the labeled L-alanine. nih.gov The duration of the labeling period is determined by the specific pathways under investigation; for instance, steady-state labeling in glycolysis may be achieved within minutes, while the tricarboxylic acid (TCA) cycle can take a couple of hours, and nucleotide biosynthesis may require up to 24 hours in cultured cells. nih.gov
A significant challenge lies in accurately relating the empirically measured isotopic fractions to the conceptually defined metabolic pools used in ecosystem and cellular models. frontiersin.org Methodological innovations, such as combining stable isotope tracing with cell sorting, allow for the measurement of metabolism in specific, sorted subpopulations of complex cell communities, offering a more reliable assessment of metabolic differences and collaborations between cell types. youtube.com
Below is a table summarizing key parameters for optimizing L-ALANINE (13C3, D4, 15N) tracer experiments.
| Parameter | Objective | Key Considerations |
| Tracer Introduction | Minimize metabolic disruption. | Switch to label-containing media that is otherwise identical to the original media to maintain a metabolic steady state. nih.gov |
| Labeling Duration | Achieve isotopic steady state in the pathway of interest. | Duration must be tailored to the turnover rate of the metabolites being studied (e.g., shorter for glycolysis, longer for nucleotide synthesis). nih.gov |
| Sampling Strategy | Ensure high precision and accurate representation of metabolic pools. | Optimize the timing and frequency of sample collection based on the expected dynamics of label incorporation. frontiersin.org |
| Experimental Model | Address specific biological questions in complex systems. | Combine isotope tracing with techniques like cell sorting to study metabolism in distinct cell subpopulations. youtube.com |
| Tracer Form & Amount | Reflect the biological process being studied accurately. | The chemical form of the tracer and its concentration should be carefully chosen to avoid altering the natural metabolic flux. frontiersin.org |
Development of Advanced Computational Tools and Bioinformatics Platforms for Isotope Tracing Data Analysis and Modeling
The increasing complexity of data generated from L-ALANINE (13C3, D4, 15N) tracer experiments necessitates the development and application of advanced computational tools. As the scale of metabolomics studies grows, mathematical modeling becomes more central to interpreting the data and driving biological discovery. nih.gov A primary step in data processing is the correction for natural isotope abundances, primarily the 1.1% natural abundance of carbon-13, for which specialized software is available. nih.gov
Visualization of labeling patterns is another critical function of these computational platforms. Stacked bar graphs are a convenient way to represent the distribution of different labeled forms of a metabolite. nih.gov However, to quantify metabolic fluxes at a systems level, the extensive tracer data must be integrated using sophisticated computational models. nih.gov While this remains a specialized field, these tools are becoming more accessible for generating valuable biological insights.
The development of bioinformatics platforms extends to integrating various data types and improving analytical workflows. For example, the MCR Toolkit, a GPU-based platform for multi-channel reconstruction of CT data, exemplifies the trend toward powerful, specialized tools for handling complex biological data. bio.tools Similarly, bioinformatics pipelines designed for analyzing next-generation sequencing data highlight the need for sophisticated computational frameworks to manage and interpret the large datasets produced in modern isotope tracing studies. semanticscholar.org
The table below outlines the functions of various computational tools used in isotope tracing data analysis.
| Tool Category | Function | Example Application |
| Isotope Correction Software | Corrects raw mass spectrometry data for naturally occurring stable isotopes. | Removing the contribution of natural 13C to accurately calculate the enrichment from the tracer. nih.gov |
| Data Visualization Tools | Generate graphical representations of labeling patterns. | Creating stacked bar graphs to show the fractional labeling of downstream metabolites. nih.gov |
| Metabolic Flux Analysis (MFA) Software | Integrates tracer data into metabolic network models to calculate flux rates. | Quantifying the rate of glucose consumption or alanine (B10760859) conversion through the TCA cycle. nih.gov |
| Bioinformatics Pipelines | Automate the workflow from raw data processing to statistical analysis and interpretation. | Streamlining the analysis of large-scale metabolomics datasets from multiple experimental conditions. semanticscholar.org |
Integrative Approaches Combining L-ALANINE (13C3, D4, 15N) Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics)
To gain a holistic understanding of biological systems, data from L-ALANINE (13C3, D4, 15N) tracing is increasingly being integrated with other "omics" data, such as transcriptomics and proteomics. nih.gov While metabolomics provides a snapshot of metabolic activity, transcriptomics reveals gene expression at the RNA level, and proteomics provides information on protein abundance and function. nih.gov This multi-omics approach offers a more comprehensive view of cellular regulation and function than any single omics data type alone. nih.gov
The integration of these datasets allows researchers to connect changes in metabolic flux, as measured by isotope tracing, with alterations in the expression of genes and the abundance of enzymes that control these pathways. nih.govnih.gov Common computational methods for data integration include correlation-based strategies, pathway enrichment analysis, and the construction of molecular networks to identify co-varying features and understand dysregulated mechanisms. nih.govnih.gov For instance, a combined transcriptomic and proteomic analysis can provide deep insights into the molecular changes underlying a biological process, which can then be functionally validated through metabolic flux data. nih.gov
The primary objectives of such integrative analyses in translational medicine include identifying disease-associated molecular patterns, discovering diagnostic or prognostic biomarkers, and understanding regulatory processes to find new therapeutic targets. nih.gov
The following table summarizes the rationale and challenges of integrating L-ALANINE (13C3, D4, 15N) tracing with other omics data.
| Omics Layer | Rationale for Integration with Isotope Tracing | Challenges |
| Transcriptomics | Correlate metabolic flux changes with the expression levels of genes encoding metabolic enzymes. | mRNA levels do not always correlate directly with protein levels or enzyme activity due to post-transcriptional and post-translational regulation. |
| Proteomics | Link metabolic pathway activity directly to the abundance of the enzymes and transporters involved. | Protein abundance may not reflect enzymatic activity, which can be modulated by allosteric regulation or post-translational modifications. nih.gov |
| Genomics | Identify genetic variations that may underlie observed metabolic phenotypes. | Establishing a direct causal link between a genetic variant and a specific change in metabolic flux can be complex. |
| Multi-Omics | Build comprehensive models of cellular regulation to understand complex disease states. | The computational complexity of integrating large, heterogeneous datasets and the need for sophisticated bioinformatics tools. nih.gov |
Exploration of Novel Applications for L-ALANINE (13C3, D4, 15N) in Understanding Cellular Phenotypes and Disease Mechanisms in Research Models
L-ALANINE (13C3, D4, 15N) and other stable isotope-labeled compounds are instrumental in exploring novel aspects of cell biology and disease pathogenesis. isotope.com These tracers are used in nuclear magnetic resonance (NMR) and mass spectrometry-based studies to probe metabolic functions, protein synthesis, and the dynamics of biological macromolecules. nih.govisotope.com A key application is the comprehensive tracing of nutrients to identify and track the sources of secreted metabolic by-products in cell cultures. pnas.org This approach can reveal metabolic inefficiencies and the origins of potentially toxic metabolites that accumulate during cell culture, which is critical for optimizing biomanufacturing processes. pnas.org
Furthermore, isotope tracing studies can elucidate specific enzymatic reaction pathways. For example, compound-specific nitrogen isotope analysis has been used to demonstrate that enzymatic reactions, such as those involving alanine racemase, can produce a nitrogen isotopic difference between D- and L-alanine enantiomers. nih.gov This type of detailed metabolic insight is valuable for understanding the nuances of microbial metabolism and could be applied to study metabolic dysregulation in disease.
In the context of disease research, understanding amino acid metabolism is crucial. For instance, dysfunction in pathways involving amino acids is linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). researchgate.net While L-alanine itself has been shown to have therapeutic potential in various models, isotopically labeled L-alanine serves as a research tool to dissect the underlying metabolic alterations. nih.govmedchemexpress.com By tracing the fate of L-ALANINE (13C3, D4, 15N), researchers can map the metabolic rewiring that occurs in cancer cells or during the progression of metabolic disorders, thereby identifying novel points for therapeutic intervention.
The table below highlights novel research applications for L-ALANINE (13C3, D4, 15N).
| Research Application | Biological Question | Potential Insight |
| By-product Identification in Cell Culture | What are the sources of secreted metabolic by-products in CHO cell cultures? | Tracing 13C-labeled amino acids and glucose to identify which nutrients contribute to the production of growth-inhibiting by-products. pnas.org |
| Enantiomer-Specific Metabolism | Do enzymatic reactions create isotopic differences between D- and L-amino acid enantiomers? | Demonstrating that alanine racemase activity results in 15N-depleted D-alanine, providing insight into microbial metabolic pathways. nih.gov |
| Disease Mechanism Studies | How is alanine metabolism altered in disease states like cancer or neurodegeneration? | Mapping the metabolic reprogramming of cancer cells to identify dependencies on specific nutrients or pathways for survival and proliferation. |
| Protein Synthesis and Dynamics | What is the contribution of alanine to protein synthesis and turnover? | Quantifying the incorporation of labeled alanine into proteins to measure synthesis rates under different physiological conditions. isotope.com |
Q & A
Q. How is L-Alanine (13C3, D4, 15N) synthesized for isotopic tracing in metabolic studies?
L-Alanine (13C3, D4, 15N) is synthesized via chemical or enzymatic methods using isotopically labeled precursors. For example, 13C-labeled pyruvate or deuterated ammonia (ND3) can serve as substrates in transamination reactions. Enzymatic synthesis often employs alanine transaminase to transfer labeled amino groups from glutamate to pyruvate, ensuring high isotopic purity. Post-synthesis, purification steps (e.g., HPLC or ion-exchange chromatography) are critical to remove unreacted precursors .
Q. What analytical techniques are recommended for quantifying L-Alanine (13C3, D4, 15N) in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode to detect specific transitions (e.g., m/z 92 → 44 for L-Alanine-15N). Use isotope-labeled internal standards (e.g., L-Alanine-d4) to correct for matrix effects .
- Nuclear Magnetic Resonance (NMR): 13C-NMR can resolve isotopic enrichment at specific carbon positions (e.g., 13C3 labeling). Deuterium incorporation is validated via 2H-NMR spectral deconvolution .
Q. What safety protocols are essential when handling deuterated L-Alanine (D4)?
- Personal Protective Equipment (PPE): Use nitrile gloves and lab coats to prevent dermal exposure.
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
- Waste Disposal: Collect deuterated waste separately and incinerate via certified hazardous waste protocols. Note that L-Alanine-d3 is classified as non-hazardous under GHS but requires environmental containment to prevent groundwater contamination .
Advanced Research Questions
Q. How can isotopic interference be minimized when using L-Alanine (13C3, D4, 15N) in multi-label metabolic flux studies?
- High-Resolution Mass Spectrometry (HRMS): Resolve overlapping isotopic peaks (e.g., 13C3 vs. natural abundance 12C-2H combinations) with a resolution >50,000.
- Mathematical Deconvolution: Apply algorithms like IsoCorrect to correct for natural isotope contributions and cross-label interference .
- Experimental Controls: Include unlabeled controls to quantify background signal and validate tracer specificity .
Q. What kinetic insights govern the catalytic hydrogenation of L-Alanine to Alaninol using Ru nanoparticles?
- Structure Sensitivity: Ru nanoparticles sized ≥1.3 nm exhibit optimal activity, with Ru(101) facets identified as dominant active sites via TEM and DFT calculations.
- Activation Energy: ~45 kJ/mol for L-alanine conversion, independent of nanoparticle size.
- Reaction Optimization: Use a 2.2 nm Ru/CNT catalyst at 100°C and 20 bar H2 pressure for maximal alaninol yield .
Q. How can discrepancies in metabolic flux data from L-Alanine (13C3, D4, 15N) tracing be resolved?
- Pathway-Specific Inhibitors: Use 3-mercaptopicolinic acid to block gluconeogenesis, isolating alanine-to-pyruvate flux in the glucose-alanine cycle .
- Compartmental Modeling: Apply computational tools (e.g., INCA) to distinguish cytosolic vs. mitochondrial contributions to isotopic dilution .
- Validation: Cross-validate with 13C-glucose tracers to confirm consistency in TCA cycle labeling patterns .
Q. What methodological challenges arise in detecting L-Alanine aminopeptidase activity using deuterated substrates?
- Enzymatic Selectivity: L-Alanine-d4 may exhibit reduced binding affinity to aminopeptidases due to deuterium kinetic isotope effects (DKIE).
- Assay Design: Optimize reaction pH (7.5–8.0) and temperature (37°C) to mitigate DKIE. Use fluorogenic substrates (e.g., L-Alanine-4-nitroanilide) for real-time kinetic monitoring .
Data Contradiction Analysis
Q. How to reconcile conflicting results in sodium absorption studies involving L-Alanine and D-glucose cotransport?
- Experimental Replication: Ensure jejunal tissue viability (confirmed via Ussing chamber voltage clamping) and standardized L-alanine concentrations (20 mM).
- Control for Nonspecific Effects: Replace D-glucose with 3-O-methylglucose to isolate sodium transport mechanisms specific to alanine .
Methodological Best Practices
Q. What sample preparation protocols ensure accurate quantification of L-Alanine (13C3, D4, 15N) in plant tissues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
